molecular formula C7H6Cl2N2O B2943561 2,5-Dichloro-3-cyclopropylimidazole-4-carbaldehyde CAS No. 2375260-36-7

2,5-Dichloro-3-cyclopropylimidazole-4-carbaldehyde

Cat. No. B2943561
CAS RN: 2375260-36-7
M. Wt: 205.04
InChI Key: SNTAFDGFDGJIKP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole synthesis involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis of Heterocyclic Compounds
One application of compounds similar to 2,5-Dichloro-3-cyclopropylimidazole-4-carbaldehyde is in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For instance, 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde has been transformed into tricyclic heterocycles, indicating the potential of such structures to serve as precursors for biologically active fused heterocycles through intramolecular 1,3-dipolar cycloaddition reactions (Gaonkar & Rai, 2010).

Corrosion Inhibition
The related compound, 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde, has been studied for its corrosion inhibition effects on carbon steel in hydrochloric acid solution, demonstrating the versatility of imidazole derivatives in industrial applications. These findings suggest the potential of this compound in similar corrosion inhibition roles, given its structural similarities (Ech-chihbi et al., 2017).

Synthesis of Spin Probes
Imidazole derivatives have also been employed in the synthesis of pH-sensitive spin probes. For example, 4,4-Dimethyl-4H-imidazole-5-carbaldehyde oxime 3-oxides were used to create stable nitroxides, which are valuable in electron paramagnetic resonance (EPR) spectroscopy for studying biological systems. This suggests the potential application of this compound in the field of biochemistry and medical diagnostics (Kirilyuk et al., 2003).

Development of Antimicrobial Agents
Additionally, derivatives of 1H-pyrazole, synthesized from compounds structurally related to this compound, have been evaluated for their antimicrobial activity. This demonstrates the compound's potential as a precursor in the development of new antibacterial and antifungal agents, highlighting its importance in pharmaceutical research (Thumar & Patel, 2011).

Mechanism of Action

While the specific mechanism of action for “2,5-Dichloro-3-cyclopropylimidazole-4-carbaldehyde” is not available, imidazole derivatives have been known to exhibit a broad range of chemical and biological properties .

Future Directions

Imidazole derivatives have occupied a unique place in the field of medicinal chemistry . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc . Therefore, there is a great importance of heterocyclic ring-containing drugs . This opens up new opportunities for the rapid screening of a wide range of compounds, either for the development of new drugs or total synthesis of natural products .

properties

IUPAC Name

2,5-dichloro-3-cyclopropylimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-6-5(3-12)11(4-1-2-4)7(9)10-6/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTAFDGFDGJIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=C(N=C2Cl)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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